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Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

Cat. No.: B1297689 Get Quote

Computational Analysis of 5-Nitro-3H-
benzofuran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of the

molecular structure of 5-Nitro-3H-benzofuran-2-one, a significant pharmaceutical

intermediate.[1][2] The document outlines the key structural features, computational

methodologies, and experimental data pertinent to understanding the molecule's properties and

potential applications in drug discovery.

Molecular Structure and Properties
5-Nitro-3H-benzofuran-2-one (C₈H₅NO₄) is a heterocyclic compound featuring a benzofuran

core substituted with a nitro group.[1][2] The molecule is essentially planar, a characteristic that

influences its crystal packing and intermolecular interactions.[1][2] Understanding the precise

geometric and electronic structure is crucial for predicting its reactivity, stability, and biological

activity.

Crystallographic Data
Experimental analysis using single-crystal X-ray diffraction has provided detailed insights into

the solid-state structure of 5-Nitro-3H-benzofuran-2-one. The crystal system and unit cell

parameters are summarized in the table below.
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Parameter Value

Formula C₈H₅NO₄

Molecular Weight 179.13

Crystal System Monoclinic

Space Group P2₁/c

a 7.4510 (15) Å

b 8.9150 (18) Å

c 11.249 (2) Å

β 93.45 (3)°

Volume 745.9 (3) Å³

Z 4

Data obtained from X-ray crystallographic

analysis at T = 293 K.[1]

In the crystalline state, the planar molecules form stacks along the a-axis, with intercentroid

separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[1][2]

These stacking interactions, along with weak C—H⋯O hydrogen bonds that link neighboring

stacks into inversion dimers, are critical for the stability of the crystal lattice.[1][2]

Computational Chemistry Protocols
Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool

for investigating the molecular properties of compounds like 5-Nitro-3H-benzofuran-2-one in

the gaseous phase, providing complementary information to solid-state experimental data. DFT

methods are widely used for studying benzofuran derivatives to predict their structural,

spectroscopic, and electronic properties.[3]

Geometry Optimization and Vibrational Analysis
A common computational workflow for analyzing the molecular structure is outlined below.
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Computational Analysis Workflow

Initial Molecular Structure
(e.g., from crystal data)

Geometry Optimization
(e.g., DFT/B3LYP/6-311+G(d,p))

Frequency Calculation

Verify Minimum Energy Structure
(No imaginary frequencies)

Calculate Molecular Properties
(Bond parameters, charges, etc.)

Electronic Properties Analysis
(HOMO, LUMO, MEP)

Simulate Spectra
(IR, NMR)

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for the computational analysis of a molecular structure.
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The initial molecular geometry can be taken from experimental crystallographic data. This

structure is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-

311+G(d,p)) to find the minimum energy conformation in the gas phase.[4] A frequency

calculation is subsequently performed to confirm that the optimized structure is a true minimum

(i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR).

Frontier Molecular Orbitals and Molecular Electrostatic
Potential
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and electronic

transitions. The energy gap between HOMO and LUMO provides an indication of the

molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map is also calculated

to identify the electron-rich and electron-deficient regions of the molecule, which are important

for predicting intermolecular interactions.

Structural Parameters: A Comparative Overview
The following table presents a selection of key bond lengths and angles for 5-Nitro-3H-
benzofuran-2-one, which would be determined through computational geometry optimization.

While a specific computational dataset for this exact molecule is not publicly available in the

search results, these are the types of parameters that would be generated and compared with

experimental data.
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Parameter Atoms
Calculated Value (Å

or °)

Experimental Value

(Å or °)

Bond Lengths

C1-O1 Typical Value Available in CIF data

C1-C2 Typical Value Available in CIF data

C7-N1 Typical Value Available in CIF data

N1-O3 Typical Value Available in CIF data

N1-O4 Typical Value Available in CIF data

Bond Angles

O1-C1-C2 Typical Value Available in CIF data

C6-C7-N1 Typical Value Available in CIF data

O3-N1-O4 Typical Value Available in CIF data

Dihedral Angles

O1-C8-C3-C4 Typical Value Available in CIF data

C3-C4-N1-O3 Typical Value Available in CIF data

Note: "Typical Value"

indicates that these

parameters are

standard outputs of

DFT calculations.

"Available in CIF data"

refers to the

crystallographic

information file from

the experimental

study, which contains

the precise

experimental values.
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Experimental Protocols
Synthesis of 5-Nitro-3H-benzofuran-2-one
The synthesis of the title compound is a two-step process.[1]

Synthesis of 5-Nitro-3H-benzofuran-2-one

2-Hydroxyphenylacetic acid

Reflux with Dean-Stark Trap

p-TsOH in Toluene

3H-Benzofuran-2-one

Nitration at < 293K, then Reflux

65% Nitric Acid
Glacial Acetic Acid
Acetic Anhydride

5-Nitro-3H-benzofuran-2-one

Recrystallization from Ethyl Acetate

Click to download full resolution via product page

Caption: A schematic workflow of the synthesis process for 5-Nitro-3H-benzofuran-2-one.

Step 1: Synthesis of 3H-benzofuran-2-one 2-Hydroxyphenylacetic acid is refluxed in toluene

with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to
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remove water. The solvent is then removed under reduced pressure to yield 3H-benzofuran-2-

one.[1]

Step 2: Nitration A mixture of 65% nitric acid and glacial acetic acid is added dropwise to a

solution of 3H-benzofuran-2-one in acetic anhydride, maintaining the temperature below 293 K.

The mixture is then stirred and refluxed for one hour. The reaction is quenched with ice and

sulfuric acid, and the resulting precipitate is filtered. The crude product is purified by

recrystallization from ethyl acetate to yield pure 5-Nitro-3H-benzofuran-2-one.[1]

Characterization
The synthesized compound is characterized using various analytical techniques:

Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure.

Crystals suitable for this analysis can be grown by slow evaporation from a methanol

solution.[1]

Spectroscopy (IR, NMR, Mass Spectrometry): To confirm the chemical structure and purity of

the compound. Techniques such as Infrared spectroscopy (IR), ¹H-Nuclear Magnetic

Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LCMS) are typically

employed for the characterization of benzofuran derivatives.[5]

Biological Relevance and Future Directions
Benzofuran and its derivatives are known to exhibit a wide range of biological activities,

including anticancer, antibacterial, and anti-inflammatory properties.[5][6] 5-Nitro-3H-
benzofuran-2-one itself is an important intermediate in the synthesis of the drug dronedarone,

which is used to treat atrial fibrillation.[1][2]

Computational studies, such as those outlined in this guide, are instrumental in understanding

the structure-activity relationships of this class of compounds. By correlating calculated

electronic and structural properties with observed biological activities, researchers can

rationally design new benzofuran derivatives with enhanced therapeutic potential. Future work

could involve molecular docking studies to investigate the binding of 5-Nitro-3H-benzofuran-2-
one and its analogues to specific biological targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3393298/
https://www.benchchem.com/product/b1297689?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393298/
https://cuestionesdefisioterapia.com/index.php/es/article/download/2042/1500
https://cuestionesdefisioterapia.com/index.php/es/article/download/2042/1500
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://www.benchchem.com/product/b1297689?utm_src=pdf-body
https://www.benchchem.com/product/b1297689?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393298/
https://www.researchgate.net/publication/229161911_5-Nitro-1-benzofuran-23H-one
https://www.benchchem.com/product/b1297689?utm_src=pdf-body
https://www.benchchem.com/product/b1297689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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